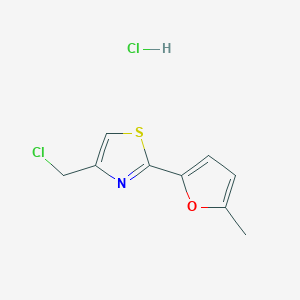
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride is an organic compound that features a thiazole ring substituted with a chloromethyl group and a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 5-Methylfuran Moiety: The 5-methylfuran group is attached through a coupling reaction, which may involve a palladium-catalyzed cross-coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloromethyl group can yield a variety of substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of thiazole-containing molecules with biological targets. It can serve as a model compound for understanding the behavior of thiazole derivatives in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. Thiazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-oxazole hydrochloride: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-imidazole hydrochloride: Contains an imidazole ring, offering different reactivity and biological activity.
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-pyrazole hydrochloride: Features a pyrazole ring, which can influence its chemical and biological properties.
Uniqueness
The uniqueness of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. The presence of both a thiazole ring and a furan moiety provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS.ClH/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9;/h2-3,5H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECNUQAGJXABSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)
![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)

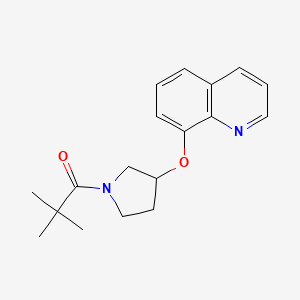
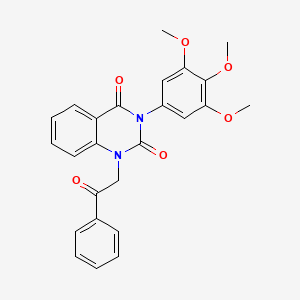
![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)
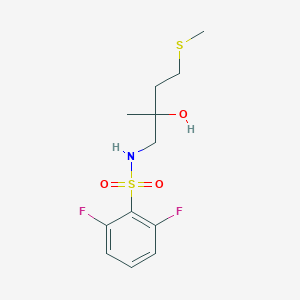
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2649465.png)
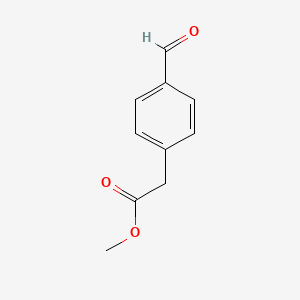
![N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline](/img/structure/B2649467.png)
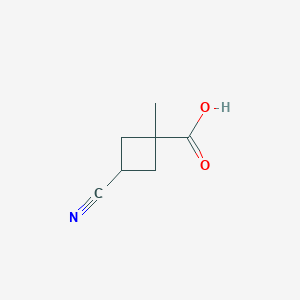
![N-Ethyl-N-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2649470.png)
